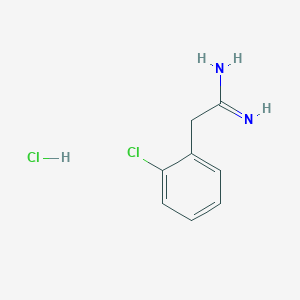
2-(2-Chlorophenyl)ethanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)ethanimidamide hydrochloride is a unique chemical compound. It is a solid in form . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of 2-(2-Chlorophenyl)ethanimidamide hydrochloride is C8H10Cl2N2 . Its molecular weight is 205.08 . The SMILES string representation is ClC1=C(CC(N)=N)C=CC=C1.Cl .Physical And Chemical Properties Analysis
2-(2-Chlorophenyl)ethanimidamide hydrochloride is a solid . Its molecular weight is 205.08 . The SMILES string representation is ClC1=C(CC(N)=N)C=CC=C1.Cl .Wissenschaftliche Forschungsanwendungen
Environmental Analysis and Remediation
Research has focused on the development of novel methods for environmental analysis and the remediation of pollutants using various chemical compounds and processes. For instance, the use of TiO2 nanotubes has been investigated for the solid-phase extraction of DDT and its metabolites in environmental water samples, showcasing the potential of nanomaterials in enhancing detection limits and recoveries of environmental pollutants Zhou, Ding, Xiao, Liu, & Guo, 2007. Additionally, the development of dispersive liquid-phase microextraction techniques using novel ionic liquids for the extraction and determination of dicofol and its degradation products in water samples has been described, highlighting advancements in sample preparation techniques for environmental analysis Li, Fang, Chen, Wang, Wang, Ren, & Huang, 2010.
Photocatalytic Degradation
Studies have explored the photocatalytic degradation of chlorophenols, a class of environmental pollutants, using modified titanium dioxide. One study investigated the degradation of 2-chlorophenol using copper-doped TiO2 under visible light, demonstrating the effectiveness of modified photocatalysts in degrading chlorophenols and potentially improving water purification processes Lin, Sopajaree, Jitjanesuwan, & Lu, 2018.
Novel Synthesis Methods
In the pharmaceutical and chemical industries, innovative synthesis methods for compounds such as lorcaserin hydrochloride, a drug used for weight management, have been developed. These methods aim to improve yield, purity, and enantioselectivity, offering scalable and economical approaches for drug production Zhu, Wang, Bian, Zhang, Wei, & Xu, 2015.
Advanced Oxidation Processes
The efficiency of advanced oxidation processes (AOPs) in the treatment of wastewater containing chlorophenols has been examined, with a focus on catalytic hydrodechlorination using Pd/activated carbon catalysts. This research contributes to the development of more effective wastewater treatment technologies, reducing the toxicity of chlorophenol-containing discharges Calvo, Mohedano, Casas, Gilarranz, & Rodriguez, 2004.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCZDPJRZVWXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)ethanimidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

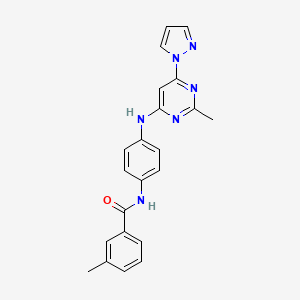
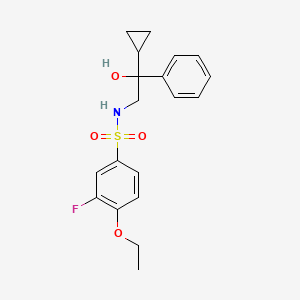
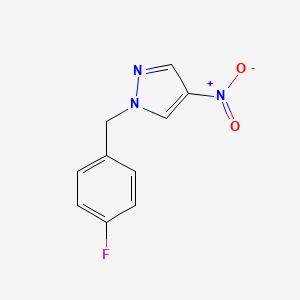
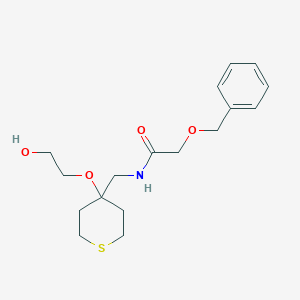
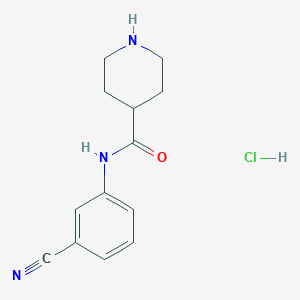
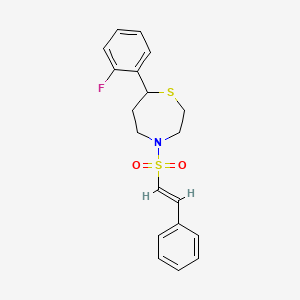
![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)
![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)
![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2596219.png)
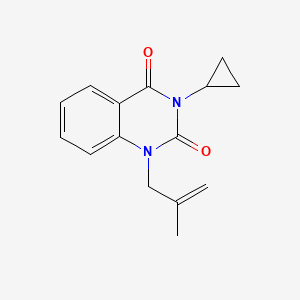
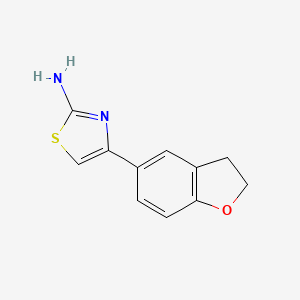
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2596224.png)
![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)
![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)